molecular formula C11H15N7O5 B235110 2-[3-[2-(2-METHYL-5-NITRO-IMIDAZOL-1-YL)ETHYL]-2-NITRO-2H-IMIDAZOL-1-Y L]ACETAMIDE CAS No. 154094-89-0

2-[3-[2-(2-METHYL-5-NITRO-IMIDAZOL-1-YL)ETHYL]-2-NITRO-2H-IMIDAZOL-1-Y L]ACETAMIDE

Cat. No.: B235110
CAS No.: 154094-89-0
M. Wt: 323.27 g/mol
InChI Key: OLBKKJWKUWGTRS-UHFFFAOYSA-N
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Description

2-[3-[2-(2-METHYL-5-NITRO-IMIDAZOL-1-YL)ETHYL]-2-NITRO-2H-IMIDAZOL-1-Y L]ACETAMIDE is a synthetic compound that belongs to the class of nitroimidazole derivatives. These compounds are known for their antimicrobial properties and are often used in the treatment of infections caused by anaerobic bacteria and protozoa. The presence of nitro groups in the imidazole ring is crucial for their biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-(2-METHYL-5-NITRO-IMIDAZOL-1-YL)ETHYL]-2-NITRO-2H-IMIDAZOL-1-Y L]ACETAMIDE typically involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide to form 2-(2-methyl-5-nitroimidazol-1-yl)ethanol. This intermediate is then reacted with 2-nitroimidazole in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-(2-METHYL-5-NITRO-IMIDAZOL-1-YL)ETHYL]-2-NITRO-2H-IMIDAZOL-1-Y L]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like halides and amines can be used in substitution reactions.

Major Products

    Oxidation: Amino derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-[3-[2-(2-METHYL-5-NITRO-IMIDAZOL-1-YL)ETHYL]-2-NITRO-2H-IMIDAZOL-1-Y L]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other nitroimidazole derivatives.

    Biology: Studied for its antimicrobial properties against anaerobic bacteria and protozoa.

    Medicine: Investigated for its potential use in treating infections caused by anaerobic pathogens.

    Industry: Used in the development of new antimicrobial agents and as a standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects by undergoing intracellular reduction to form reactive intermediates that damage DNA and other critical biomolecules in anaerobic organisms. The nitro group is reduced to a nitroso or hydroxylamine derivative, which then interacts with DNA, leading to strand breakage and cell death. The molecular targets include DNA and other cellular components involved in replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole derivative with similar antimicrobial properties.

    Tinidazole: Used in the treatment of protozoal infections.

    Ornidazole: Known for its effectiveness against anaerobic bacteria.

Uniqueness

2-[3-[2-(2-METHYL-5-NITRO-IMIDAZOL-1-YL)ETHYL]-2-NITRO-2H-IMIDAZOL-1-Y L]ACETAMIDE is unique due to its specific structure, which allows for targeted antimicrobial activity. Its dual nitroimidazole moieties enhance its effectiveness compared to other single nitroimidazole derivatives.

Properties

CAS No.

154094-89-0

Molecular Formula

C11H15N7O5

Molecular Weight

323.27 g/mol

IUPAC Name

N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide

InChI

InChI=1S/C11H13N7O5/c1-8-14-6-10(17(20)21)16(8)5-3-12-9(19)7-15-4-2-13-11(15)18(22)23/h2,4,6H,3,5,7H2,1H3,(H,12,19)

InChI Key

OLBKKJWKUWGTRS-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CCNC(=O)CN2C=CN=C2[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(N1CCNC(=O)CN2C=CN=C2[N+](=O)[O-])[N+](=O)[O-]

Synonyms

2-[3-[2-(2-methyl-5-nitro-imidazol-1-yl)ethyl]-2-nitro-2H-imidazol-1-y l]acetamide

Origin of Product

United States

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